1-[(4-Bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine is a chemical compound that features a bromothiophene moiety linked to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine typically involves the reaction of 4-bromothiophene-2-carbaldehyde with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced amine derivative.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
1-[(4-Bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 1-[(4-Bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The bromothiophene moiety can engage in π-π interactions with aromatic residues in proteins, while the pyrazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
N-(4-Bromophenyl)-1-(3-bromothiophen-2-yl)methanimine: Another bromothiophene derivative with similar structural features.
Thiophene-Linked 1,2,4-Triazoles: Compounds with a thiophene ring linked to a triazole moiety, exhibiting similar chemical properties.
Uniqueness: 1-[(4-Bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine is unique due to its specific combination of a bromothiophene and a pyrazole ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in scientific research.
Properties
Molecular Formula |
C8H8BrN3S |
---|---|
Molecular Weight |
258.14 g/mol |
IUPAC Name |
1-[(4-bromothiophen-2-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C8H8BrN3S/c9-6-3-7(13-5-6)4-12-2-1-8(10)11-12/h1-3,5H,4H2,(H2,10,11) |
InChI Key |
YDIAOMRCRYPKPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1N)CC2=CC(=CS2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.